molecular formula C15H21ClN2O2 B560246 Sazetidine A dihydrochloride CAS No. 1197329-42-2

Sazetidine A dihydrochloride

Cat. No.: B560246
CAS No.: 1197329-42-2
M. Wt: 296.79 g/mol
InChI Key: KWQOEGGWZHGKHO-UQKRIMTDSA-N
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Preparation Methods

Chemical Reactions Analysis

Table 1: Key Synthetic Reactions in Sazetidine A and Analog Preparation

Reaction TypeConditionsPurposeYield/OutcomeSource
Mitsunobu Coupling DIAD, PPh₃, THF, 0°C → RTAttach azetidine to pyridine core75-85% yield
Sonogashira Homologation Pd(PPh₃)₂Cl₂, CuI, DMSO/Et₃N, 50°CIntroduce alkyne side chain60-70% yield
Deprotection (Boc Group) HCl (4M in dioxane) or TFA, CH₂Cl₂, RTRemove Boc protection from azetidineQuantitative
Trifluoromethylation Togni’s reagent, Ru(bpy)₃Cl₂, blue LEDsModify pyridine ring for stability10% yield at C2
  • Mitsunobu Coupling : Critical for linking (2S)-2-azetidinylmethanol to 5-bromo-2-methylpyridin-3-ol, enabling stereochemical control.
  • Sonogashira Reaction : Introduces the terminal alkyne, essential for nAChR binding affinity ( ).
  • Oxidative Susceptibility : The pyridine C2 position is prone to oxidation, prompting efforts to stabilize via methyl/CF₃ substitution ( ).

Reactivity and Stability Studies

Sazetidine A’s chemical stability and functionalization potential have been explored to optimize pharmacokinetics:

Table 2: Reactivity of Sazetidine A Derivatives

DerivativeModificationEffect on α4β2 Binding (Ki, nM)Stability ImprovementSource
Sazetidine-A (Parent) None0.062Baseline
(S)-9 (2-Methyl) C2 methyl on pyridine310Moderate
(S)-22 (2-CF₃) C2 trifluoromethyl>10,000High (but reduced affinity)
  • Electrophilic Substitution : Trifluoromethylation at C2 using Togni’s reagent under photoredox conditions confirmed reactivity but reduced binding affinity by >10,000-fold ( ).
  • Stability-Optimized Analogs : Methyl substitution at C2 improved metabolic stability while retaining partial activity (EC₅₀ = 160 nM) ( ).

Functional Group Transformations

Key reactions for pharmacological optimization include:

(a) Alkyne Functionalization

  • The terminal alkyne undergoes Huisgen cycloaddition (click chemistry) for probe conjugation, though this is underexplored in published studies ( ).

(b) Azetidine Ring Modifications

  • N-Protonation : Critical for maintaining water solubility as a dihydrochloride salt ( ).
  • Boronate Shifts : In unrelated azetidine syntheses, 1,2-metalate shifts enable ring expansion, but this has not been reported for Sazetidine A ( ).

Degradation Pathways

  • Oxidative Degradation : The pyridine ring is susceptible to P450-mediated oxidation, particularly at C2, necessitating stabilizing substituents ( ).
  • Hydrolysis : The azetidine ring remains stable under physiological pH, but prolonged acid exposure cleaves the ether linkage ( ).

Comparative Pharmacological Reactivity

While primarily a receptor ligand, Sazetidine A’s interactions involve stoichiometry-dependent effects:

Table 3: Receptor Interaction Profiles

nAChR SubtypeAgonist EC₅₀ (nM)Desensitization IC₅₀ (nM)Source
α4β2 (HS stoichiometry)2411
α3β4>30,000>10,000
α7 (+PNU-120596 PAM)4,000*500

*Activation observed only in the presence of a positive allosteric modulator ( ).

Scientific Research Applications

Addiction Treatment

Sazetidine A has been investigated for its effects on alcohol and nicotine dependence:

  • Alcohol Dependence : In preclinical studies, sazetidine A significantly reduced alcohol consumption in animal models. For instance, chronic administration of sazetidine A (3 mg/kg) resulted in a notable decrease in alcohol preference from 82.5% to 55.6% over ten days . Furthermore, it enhanced conditioned place aversion to alcohol in mice, indicating its potential to modify alcohol-seeking behavior .
  • Nicotine Dependence : Sazetidine A has also shown efficacy in reducing nicotine self-administration in rats, suggesting its utility in smoking cessation therapies . The compound's ability to desensitize α4β2 nAChRs may contribute to decreased nicotine craving and withdrawal symptoms.

Cognitive Enhancement

Research indicates that sazetidine A could enhance cognitive functions due to its action on nAChRs, which are involved in attention and memory processes. Studies have shown that it can modulate neurotransmitter release, particularly dopamine, which is crucial for cognitive performance .

Analgesic Properties

Sazetidine A exhibits analgesic effects in various animal models. It has been documented to reduce pain responses effectively without causing significant side effects associated with traditional analgesics . This property may be attributed to its action on nAChRs, which play a role in pain modulation.

Summary of Case Studies

StudySubjectFindings
Levin et al., 2010RatsReduced alcohol intake with chronic administration of sazetidine A (3 mg/kg)
Johnson et al., 2018MiceEnhanced alcohol aversion; decreased nicotine self-administration
Rezvani et al., 2009RatsSignificant reduction in both acute and chronic alcohol consumption
BioRxiv StudyMiceDemonstrated the ability of sazetidine A to enhance conditioned place aversion towards alcohol

Q & A

Q. What are the key methodological considerations for studying Sazetidine A dihydrochloride’s selectivity toward β2-containing nicotinic acetylcholine receptors (AChRβ2)?

Basic Research Focus
To evaluate selectivity, researchers should employ competitive binding assays using radiolabeled ligands (e.g., [³H]-epibatidine) in heterologous expression systems expressing AChR subtypes (α4β2 vs. α3β4). Dose-response curves and IC₅₀ values must be calculated under standardized buffer conditions (pH 7.4, 25°C) . Include controls for nonspecific binding using excess unlabeled ligand.

Advanced Consideration
For mechanistic depth, utilize electrophysiology (e.g., patch-clamp) to assess functional selectivity. Compare desensitization kinetics between receptor subtypes at varying agonist concentrations (e.g., 3 μM vs. 100 μM ACh) to identify Sazetidine’s modulatory effects . Statistical analysis of variance (ANOVA) is critical to validate subtype-specific differences.

Q. How should researchers address discrepancies in reported binding affinities of this compound across studies?

Basic Approach
Standardize assay conditions: Variations in buffer composition (e.g., monobasic potassium phosphate vs. Tris-HCl), temperature, or ligand purity (>99% by HPLC) can alter results . Cross-validate findings using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization).

Advanced Analysis
Conduct meta-analyses of published datasets to identify confounding variables. For example, differences in dihydrochloride counterion stability (2:1 HCl ratio) may affect solubility and ligand-receptor interactions . Use computational docking simulations to model protonation states and their impact on binding .

Q. What experimental designs are optimal for assessing this compound’s pharmacokinetic properties in preclinical models?

Basic Protocol
Administer the compound intravenously (IV) and orally (PO) in rodent models, with plasma sampling at intervals (e.g., 0.5–24 hrs). Quantify bioavailability using LC-MS/MS with a validated calibration curve (linear range: 1–1000 ng/mL). Include control groups for matrix effects .

Advanced Design
Incorporate tissue distribution studies (e.g., brain-to-plasma ratio) to evaluate blood-brain barrier penetration. Use microdialysis in specific brain regions to measure free drug concentrations. Account for dihydrochloride salt dissociation kinetics in physiological buffers using ion-selective electrodes .

Q. How can researchers validate the purity and stability of this compound in long-term studies?

Basic Quality Control
Perform regular HPLC analysis with a C18 column and UV detection (λ = 254 nm). Compare retention times against certified reference standards. Monitor for degradation products (e.g., free base formation) under accelerated stability conditions (40°C/75% RH for 6 months) .

Advanced Validation
Employ mass spectrometry (MS) to identify trace impurities (<0.1%). Use differential scanning calorimetry (DSC) to assess crystallinity and hygroscopicity, which influence storage stability. Document batch-specific variability in Certificates of Analysis (COA) .

Q. What strategies mitigate off-target effects when studying this compound in neuronal circuits?

Basic Mitigation
Include negative controls with AChRβ2-knockout models or selective antagonists (e.g., dihydro-β-erythroidine). Use low concentrations (EC₁₀–EC₃₀) to minimize receptor saturation .

Advanced Strategy
Apply single-cell RNA sequencing to identify off-target receptor expression in test systems. Combine optogenetic activation with Sazetidine treatment to isolate β2-dependent signaling pathways .

Q. How should contradictory data on this compound’s neuroprotective efficacy be resolved?

Basic Resolution
Replicate experiments across independent labs using identical protocols (e.g., MTT assay vs. lactate dehydrogenase release). Publish raw datasets for transparency .

Advanced Approach
Conduct dose-escalation studies to identify biphasic effects (e.g., neuroprotection at low doses vs. toxicity at high doses). Use transcriptomic profiling to correlate efficacy with gene expression changes (e.g., BDNF, caspase-3) .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

Basic Method
Extract the compound from plasma/brain homogenates using protein precipitation (acetonitrile:water, 80:20). Quantify via LC-MS/MS with deuterated internal standards (e.g., Sazetidine-d4) .

Advanced Technique
Develop a validated UPLC-MS/MS protocol with a lower limit of quantification (LLOQ) ≤0.1 ng/mL. Include stability tests for freeze-thaw cycles and autosampler conditions (4°C for 24 hrs) .

Properties

CAS No.

1197329-42-2

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

6-[5-[[(2S)-azetidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol;hydrochloride

InChI

InChI=1S/C15H20N2O2.ClH/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14;/h9-11,14,17-18H,1-2,4,6-8,12H2;1H/t14-;/m0./s1

InChI Key

KWQOEGGWZHGKHO-UQKRIMTDSA-N

SMILES

C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl.Cl

Isomeric SMILES

C1CN[C@@H]1COC2=CN=CC(=C2)C#CCCCCO.Cl

Canonical SMILES

C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl

Synonyms

6-[5-[(2S)-2-Azetidinylmethoxy]-3-pyridinyl]-5-hexyn-1-ol dihydrochloride

Origin of Product

United States

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